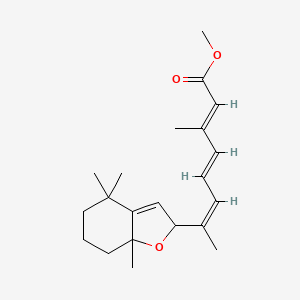
methyl (2E,4E,6Z)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoate
Beschreibung
methyl (2E,4E,6Z)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoate is a synthetic derivative of retinoic acid, a compound related to vitamin A. It is characterized by the presence of an epoxide group at the 5,8-positions of the retinoate structure. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Eigenschaften
CAS-Nummer |
50876-25-0 |
|---|---|
Molekularformel |
C₂₁H₃₀O₃ |
Molekulargewicht |
330.46 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: methyl (2E,4E,6Z)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoate can be synthesized through the oxidation of methyl retinoate using monoperphthalic acid. The reaction typically yields pale-yellow crystals of methyl 5,8-epoxyretinoate with a melting point of approximately 89°C . The structure of the epoxide is confirmed through various spectroscopic techniques, including ultraviolet, infrared, nuclear magnetic resonance, and mass spectrometry .
Industrial Production Methods: While specific industrial production methods for methyl 5,8-epoxyretinoate are not extensively documented, the synthesis process generally involves standard organic synthesis techniques. The scalability of the process would depend on optimizing reaction conditions and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: methyl (2E,4E,6Z)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The epoxide ring can be opened through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Monoperphthalic acid is commonly used for the initial oxidation to form the epoxide.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the epoxide ring under mild conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of retinoic acid, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
methyl (2E,4E,6Z)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoate has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of epoxides and their derivatives.
Biology: The compound is investigated for its potential effects on cellular differentiation and growth.
Medicine: Research explores its potential as a therapeutic agent, particularly in relation to its retinoid activity.
Industry: It may be used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of methyl 5,8-epoxyretinoate involves its interaction with retinoic acid receptors in the body. These receptors are nuclear receptors that regulate gene expression. The compound binds to these receptors, influencing the transcription of genes involved in cellular differentiation, growth, and apoptosis . The molecular targets include various proteins and enzymes that are part of the retinoic acid signaling pathway.
Vergleich Mit ähnlichen Verbindungen
5,6-Epoxyretinoic Acid: Another epoxide derivative of retinoic acid with similar biological activities.
Retinoic Acid: The parent compound with well-documented effects on cellular processes.
Methyl Retinoate: A methyl ester derivative of retinoic acid used in similar research contexts.
Uniqueness: methyl (2E,4E,6Z)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoate is unique due to the specific positioning of the epoxide group, which may confer distinct biological activities and reactivity compared to other retinoid derivatives. Its specific interactions with retinoic acid receptors and the resulting biological effects make it a compound of interest in various research fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


